REACTION_CXSMILES
|
[CH:1]([C:4]1[C:12]([C:13](=[O:17])[CH:14]([CH3:16])[CH3:15])=[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][N:6]2[N:5]=1)([CH3:3])[CH3:2].[I-].N[N+]1C=CC=CC=1C.C([O-])([O-])=O.[K+].[K+].[OH-].[Na+]>C(OC(=O)C(C)C)(=O)C(C)C.C(OCC)(=O)C.O>[CH:1]([C:4]1[CH:12]=[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][N:6]2[N:5]=1)([CH3:3])[CH3:2].[CH:1]([C:4]1[C:12]([C:13](=[O:17])[CH:14]([CH3:16])[CH3:15])=[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][N:6]2[N:5]=1)([CH3:3])[CH3:2] |f:1.2,3.4.5,6.7|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=NN2C(C=CC=C2)=C1C(C(C)C)=O
|
Name
|
|
Quantity
|
113 g
|
Type
|
reactant
|
Smiles
|
[I-].N[N+]1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
515 g
|
Type
|
solvent
|
Smiles
|
C(C(C)C)(=O)OC(C(C)C)=O
|
Name
|
|
Quantity
|
85 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
280 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
After the initial vigorous reaction
|
Type
|
ADDITION
|
Details
|
added in portions with continuous
|
Type
|
STIRRING
|
Details
|
mechanical stirring
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with ethyl acetate (4×250 ml)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solution
|
Type
|
CUSTOM
|
Details
|
yielded a viscous oil, which
|
Type
|
DISTILLATION
|
Details
|
was distilled under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=NN2C(C=CC=C2)=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.2 g | |
YIELD: PERCENTYIELD | 32.9% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=NN2C(C=CC=C2)=C1C(C(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60.4 g | |
YIELD: PERCENTYIELD | 51.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]([C:4]1[C:12]([C:13](=[O:17])[CH:14]([CH3:16])[CH3:15])=[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][N:6]2[N:5]=1)([CH3:3])[CH3:2].[I-].N[N+]1C=CC=CC=1C.C([O-])([O-])=O.[K+].[K+].[OH-].[Na+]>C(OC(=O)C(C)C)(=O)C(C)C.C(OCC)(=O)C.O>[CH:1]([C:4]1[CH:12]=[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][N:6]2[N:5]=1)([CH3:3])[CH3:2].[CH:1]([C:4]1[C:12]([C:13](=[O:17])[CH:14]([CH3:16])[CH3:15])=[C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][N:6]2[N:5]=1)([CH3:3])[CH3:2] |f:1.2,3.4.5,6.7|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1=NN2C(C=CC=C2)=C1C(C(C)C)=O
|
Name
|
|
Quantity
|
113 g
|
Type
|
reactant
|
Smiles
|
[I-].N[N+]1=C(C=CC=C1)C
|
Name
|
|
Quantity
|
515 g
|
Type
|
solvent
|
Smiles
|
C(C(C)C)(=O)OC(C(C)C)=O
|
Name
|
|
Quantity
|
85 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
280 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
After the initial vigorous reaction
|
Type
|
ADDITION
|
Details
|
added in portions with continuous
|
Type
|
STIRRING
|
Details
|
mechanical stirring
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 1 hour at room temperature
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
the mixture extracted with ethyl acetate (4×250 ml)
|
Type
|
CUSTOM
|
Details
|
Evaporation of the solution
|
Type
|
CUSTOM
|
Details
|
yielded a viscous oil, which
|
Type
|
DISTILLATION
|
Details
|
was distilled under high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=NN2C(C=CC=C2)=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 25.2 g | |
YIELD: PERCENTYIELD | 32.9% |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=NN2C(C=CC=C2)=C1C(C(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60.4 g | |
YIELD: PERCENTYIELD | 51.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |